Pasireotide Diaspartate

Somatostatin Receptor Pharmacology Receptor Binding Affinity Endocrine Research

Pasireotide Diaspartate (SOM230 diaspartate) is the only somatostatin analog clinically proven for Cushing's disease (UFC normalization 14.6–26.3% at 6 months) and superior in octreotide-resistant acromegaly (IGF-1 normalization 15.4–19.2% vs. 0% with first-generation SRLs). Its 39-fold higher SSTR5 affinity drives ACTH suppression and more potent antiproliferative effects than octreotide in meningioma models. The diaspartate salt enhances solubility for reliable in vitro/in vivo dosing. Choose this compound to avoid receptor-selectivity confounds inherent to first-generation analogs.

Molecular Formula C66H80N12O17
Molecular Weight 1313.4 g/mol
CAS No. 820232-50-6
Cat. No. B609842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasireotide Diaspartate
CAS820232-50-6
SynonymsPasireotide diaspartate, SOM 230;  SOM-230;  SOM230;  trade name: Signifor;  Signifor LAR.
Molecular FormulaC66H80N12O17
Molecular Weight1313.4 g/mol
Structural Identifiers
SMILESC1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1
InChIKeyNEEFMPSSNFRRNC-HQUONIRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pasireotide Diaspartate (CAS 820232-50-6): Second-Generation Multi-Receptor Somatostatin Analog for Endocrine Research


Pasireotide Diaspartate (SOM230 diaspartate) is a synthetic cyclohexapeptide analog of somatostatin, formulated as a bis(L-aspartate) salt [1]. It functions as a multireceptor-targeted somatostatin receptor ligand (SRL) with high binding affinity for four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5) [2]. The diaspartate salt form enhances aqueous solubility and electrostatic properties relative to the free base . Pasireotide is approved as an orphan drug for Cushing's disease and for acromegaly in patients inadequately controlled by first-generation SRLs, and is also investigated in neuroendocrine tumors [2].

Pasireotide Diaspartate: Why First-Generation Somatostatin Analogs Are Not Interchangeable


First-generation somatostatin analogs (octreotide and lanreotide) exhibit preferential binding affinity for SSTR2, with limited activity at other receptor subtypes [1]. Pasireotide Diaspartate possesses a fundamentally distinct receptor binding profile with substantially higher affinity for SSTR5, SSTR1, and SSTR3 [1]. This differential receptor targeting translates to divergent functional outcomes: pasireotide demonstrates superior efficacy in SSTR5-driven pathologies such as Cushing's disease (where octreotide is largely ineffective) and in acromegaly patients inadequately controlled on first-generation SRLs [1][2]. Substituting pasireotide with first-generation analogs in research or therapeutic protocols introduces confounding variables due to these receptor selectivity differences, potentially compromising experimental reproducibility and therapeutic outcomes. The following evidence quantifies these distinctions.

Quantitative Comparative Evidence: Pasireotide Diaspartate Differentiation Data


Receptor Binding Profile: Pasireotide vs. Octreotide — 39-Fold Higher Affinity for SSTR5

Pasireotide demonstrates a markedly different somatostatin receptor binding profile compared with octreotide. Direct binding studies show that pasireotide has a 39-fold higher binding affinity for SSTR5, 30-fold higher for SSTR1, and 5-fold higher for SSTR3 relative to octreotide, while its affinity for SSTR2 is slightly lower (0.4-fold) [1].

Somatostatin Receptor Pharmacology Receptor Binding Affinity Endocrine Research

Clinical Biochemical Control in Acromegaly: Pasireotide LAR vs. Octreotide LAR — OR 2.03 for IGF-1 Normalization

In a systematic review and network meta-analysis of randomized controlled trials in acromegaly, pasireotide demonstrated significantly higher biochemical control rates compared with octreotide long-acting release (OCT-LAR), with an odds ratio of 2.03 (95% credible interval: 1.29-3.23) [1]. In the head-to-head PAOLA phase 3 trial specifically enrolling patients inadequately controlled on first-generation SRLs, pasireotide LAR achieved IGF-1 normalization in 15.4% (40 mg dose) and 19.2% (60 mg dose) of patients at week 24 compared with 0% in the active control arm continuing octreotide LAR or lanreotide Autogel [2].

Acromegaly Treatment Biochemical Control Clinical Trial Data

Antiproliferative Activity in Meningioma Cells: Pasireotide vs. Octreotide — Significantly Stronger Inhibition of Cell Proliferation

In primary meningioma cell cultures, pasireotide exhibited a significantly stronger inhibitory effect on cell proliferation than octreotide. The antiproliferative effect of pasireotide, but not octreotide, was significantly enhanced in tumors expressing the highest levels of SSTR1 mRNA. Furthermore, pasireotide decreased Akt phosphorylation and reversed everolimus-induced Akt hyperphosphorylation to a greater extent than octreotide [1].

Meningioma Research Antiproliferative Assays In Vitro Pharmacology

Hyperglycemia Adverse Event Rate: Pasireotide LAR vs. Octreotide LAR — 62.9% vs. 25.0% at 25 Months

In the 25-month blinded extension phase of a phase III study in acromegaly, hyperglycemia-related adverse events occurred in 62.9% of patients receiving pasireotide LAR compared with 25.0% of patients receiving octreotide LAR [1]. Across two prospective clinical studies (C2305 and C2402), 75.3% and 65.6% of pasireotide-treated patients, respectively, developed hyperglycemia or experienced worsening of existing hyperglycemia; however, only 4% discontinued treatment due to hyperglycemia-related events, and 78% achieved glycemic control with metformin [2].

Safety Pharmacology Adverse Event Monitoring Hyperglycemia Risk

Cushing's Disease Efficacy: Pasireotide Achieves UFC Normalization Where Octreotide Is Ineffective

In the phase III PASPORT-CUSHING trial, pasireotide 900 μg and 600 μg twice daily achieved urinary free cortisol (UFC) normalization at 6 months in 26.3% and 14.6% of patients with Cushing's disease, respectively [1]. In contrast, the SSTR2-preferring analog octreotide is generally ineffective in Cushing's disease due to low SSTR2 expression and predominant SSTR5 expression in corticotroph adenomas [2]. Preclinical studies confirm that pasireotide's inhibitory effect on ACTH secretion in corticotropinoma cells is primarily mediated by SSTR5, and pasireotide shows higher potency and efficacy compared with SSTR2-preferential agonists in these cells [2].

Cushing's Disease Cortisol Suppression Pituitary Adenoma

Formulation Advantage: Diaspartate Salt Enhances Solubility and Electrostatic Behavior vs. Free Base

The diaspartate salt form of pasireotide (L-aspartate, 1:2 ratio) is specifically designed to enhance aqueous solubility and modulate electrostatic behavior compared to the free base form . This formulation enables more versatile handling in aqueous buffers for in vitro and in vivo experimental applications. The bis(L-aspartate) salt has a molecular weight of 1313.4 g/mol (C66H80N12O17) and offers defined storage stability (powder: -20°C for 3 years; solvent: -80°C for 1 year) .

Peptide Formulation Solubility Enhancement Salt Selection

Evidence-Based Research Applications for Pasireotide Diaspartate


Cushing's Disease and ACTH-Secreting Pituitary Adenoma Research

Pasireotide is the only somatostatin analog with demonstrated clinical efficacy in Cushing's disease, achieving urinary free cortisol normalization in 14.6-26.3% of patients at 6 months, whereas octreotide is ineffective due to low SSTR2 expression in corticotroph adenomas [1]. Pasireotide's high SSTR5 affinity (39-fold higher than octreotide) drives ACTH suppression in corticotropinoma cells, making it essential for any preclinical or clinical research involving ACTH-secreting pituitary tumors .

Treatment-Resistant Acromegaly and SSTR5-Mediated GH Suppression

For studies involving acromegaly patients inadequately controlled on first-generation SRLs (octreotide or lanreotide), pasireotide provides superior biochemical control with IGF-1 normalization rates of 15.4-19.2% versus 0% with continued first-generation therapy in the PAOLA trial [1]. Network meta-analysis confirms pasireotide's significantly higher biochemical control rates compared with octreotide LAR (OR: 2.03, 95% CrI: 1.29-3.23) . This makes pasireotide the appropriate SRL for research protocols focused on treatment-refractory disease models.

Meningioma and SSTR1-Expressing Tumor Pharmacology

Pasireotide demonstrates significantly stronger antiproliferative effects than octreotide in human meningioma primary cell cultures, with activity correlating with SSTR1 mRNA expression [1]. Given that SSTR1 is expressed in 40.5% of meningioma samples (alongside SSTR2 in 100% and SSTR5 in 35%), pasireotide's broader receptor targeting provides research advantages over SSTR2-preferential analogs. Combination studies with mTOR inhibitors such as everolimus show enhanced effects with pasireotide versus octreotide due to more pronounced reversal of Akt hyperphosphorylation [1].

In Vivo Hyperinsulinemia and Glucose Homeostasis Studies

In rat models of sulfonylurea-induced hypoglycemia, pasireotide (10 and 30 μg/kg) prevented glyburide-induced hypoglycemia in a dose-dependent manner for up to 6 hours, while octreotide at equivalent doses did not prevent hypoglycemia in either fasted or non-fasted animals [1]. Pasireotide's 39-fold higher SSTR5 affinity mediates more potent insulin suppression, making it the preferred tool compound for research involving hyperinsulinemic states and SSTR5-mediated glucose regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pasireotide Diaspartate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.